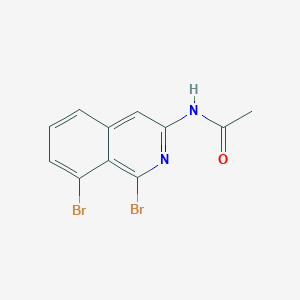

N-(1,8-Dibromoisoquinolin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,8-Dibromoisoquinolin-3-yl)acetamide” is a chemical compound with the CAS Number: 2490401-40-4 . It has a molecular weight of 344.01 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8Br2N2O/c1-6(16)14-9-5-7-3-2-4-8(12)10(7)11(13)15-9/h2-5H,1H3,(H,14,15,16) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 344.01 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

Structural Aspects and Properties

The structural properties and applications of isoquinoline derivatives, similar to N-(1,8-Dibromoisoquinolin-3-yl)acetamide, have been explored in various scientific contexts. For instance, the study by Karmakar, Sarma, and Baruah (2007) delves into the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and their ability to form gels and crystalline solids. These compounds exhibit unique fluorescence emission properties when forming host–guest complexes, offering potential applications in materials science and fluorescence-based sensing technologies Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides.

Selective Fluorescent Sensing

The development of selective fluorescent sensors based on isoquinoline platforms represents another significant application area. Zhou et al. (2012) synthesized a sensor from an 8-aminoquinoline and 8-hydroxyquinoline platform, showcasing high selectivity and sensitivity towards Cd(2+) ions. This sensor's ability to distinguish Cd(2+) from Zn(2+) highlights its potential in environmental monitoring and heavy metal detection A highly selective fluorescent sensor for distinguishing cadmium from zinc ions based on a quinoline platform.

Antiviral and Anticancer Applications

Isoquinoline derivatives also show promise in medicinal chemistry, particularly in antiviral and anticancer research. Nagarajan et al. (2006) synthesized indenoisoquinoline topoisomerase I inhibitors with nitrogen heterocycles, demonstrating potent cytotoxicity and Top1 inhibition, suggesting potential as therapeutic agents Synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors substituted with nitrogen heterocycles. Similarly, Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects, which underscores the potential of isoquinoline derivatives in developing new antiviral drugs Therapeutic effect of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, in Japanese encephalitis: correlation with in vitro neuroprotection.

Synthesis and Chemical Transformations

Research into the synthesis and chemical transformations of isoquinoline derivatives offers insights into their broader applicability in organic synthesis and chemical engineering. Skupinska, McEachern, Skerlj, and Bridger (2002) described a method for preparing amino-substituted tetrahydroquinolines and tetrahydroisoquinolines, highlighting the versatility of acetamidoquinolines and acetamidoisoquinolines in synthesizing various biologically active compounds Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines.

Safety and Hazards

Propriétés

IUPAC Name |

N-(1,8-dibromoisoquinolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O/c1-6(16)14-9-5-7-3-2-4-8(12)10(7)11(13)15-9/h2-5H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAMSKQPKWSYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C2C(=C1)C=CC=C2Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2989161.png)

![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2989162.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2989164.png)

![Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2989172.png)

![N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B2989174.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2989176.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2989177.png)

![4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid](/img/structure/B2989178.png)

![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)

![methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2989184.png)